molecular formula C24H24N4O6 B11476147 butyl 4-[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate

butyl 4-[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate

Cat. No.: B11476147
M. Wt: 464.5 g/mol
InChI Key: KVVHTUOMGIGLFP-UHFFFAOYSA-N
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Description

BUTYL 4-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE is a complex organic compound that features a pyrrolo[3,4-d]pyrimidine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as nitro, ester, and pyrimidine, makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the nitrophenyl group and the esterification with butyl benzoate. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, BUTYL 4-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, polymers, and electronic devices.

Mechanism of Action

The mechanism of action of BUTYL 4-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrrolo[3,4-d]pyrimidine core can bind to enzymes and receptors, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[1-Methyl-4-(3-nitrophenyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate
  • Ethyl 4-[1-Methyl-4-(3-nitrophenyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate

Uniqueness

BUTYL 4-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE stands out due to its butyl ester group, which can influence its solubility, reactivity, and biological activity

Properties

Molecular Formula

C24H24N4O6

Molecular Weight

464.5 g/mol

IUPAC Name

butyl 4-[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate

InChI

InChI=1S/C24H24N4O6/c1-3-4-12-34-23(30)15-8-10-17(11-9-15)27-14-19-20(22(27)29)21(25-24(31)26(19)2)16-6-5-7-18(13-16)28(32)33/h5-11,13,21H,3-4,12,14H2,1-2H3,(H,25,31)

InChI Key

KVVHTUOMGIGLFP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CC3=C(C2=O)C(NC(=O)N3C)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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